2,3,3,3-Tetrafluoropropionitrile

Übersicht

Beschreibung

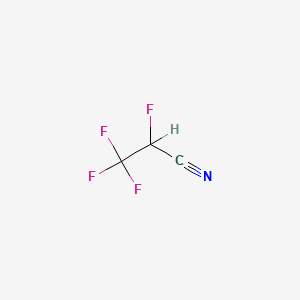

2,3,3,3-Tetrafluoropropionitrile is a fluorinated organic compound with the molecular formula C3HF4N. It is characterized by the presence of four fluorine atoms attached to the carbon backbone, making it a highly fluorinated nitrile. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,3,3-Tetrafluoropropionitrile can be synthesized from 2,3,3-Trifluoro-2-propenenitrile through a fluorination reaction. The reaction typically involves the use of fluorinating agents such as elemental fluorine or other fluorine-containing compounds under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and the choice of fluorinating agents, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3,3-Tetrafluoropropionitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or organometallic compounds are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Formation of substituted fluorinated nitriles.

Reduction Reactions: Formation of fluorinated amines.

Oxidation Reactions: Formation of fluorinated acids.

Wissenschaftliche Forschungsanwendungen

2.1. Alternative to Sulfur Hexafluoride (SF6)

One of the most significant applications of 2,3,3,3-Tetrafluoropropionitrile is its potential use as an alternative to sulfur hexafluoride (SF6) in gas-insulated switchgear (GIS). SF6 has been widely used due to its excellent insulating properties; however, it is a potent greenhouse gas. Research indicates that C4F7N exhibits comparable dielectric strength and thermal stability while having a significantly lower global warming potential.

Key Properties Compared to SF6 :

| Property | SF6 | This compound |

|---|---|---|

| Dielectric Strength | High | Comparable |

| Global Warming Potential | Very High | Low |

| Thermal Stability | Excellent | Good |

Studies have shown that C4F7N can effectively replace SF6 in various applications without compromising performance while contributing to environmental sustainability .

2.2. Fire Suppression Systems

C4F7N is also being explored for use in fire suppression systems. Its chemical properties allow it to act effectively as a clean agent that can extinguish fires without leaving residues or causing damage to electronic equipment. This makes it suitable for use in data centers and other sensitive environments where traditional fire suppression methods may be inadequate.

Toxicological Studies and Safety Considerations

While exploring the applications of this compound, safety and toxicity are critical considerations. Toxicological assessments indicate that while the compound has low acute toxicity levels when inhaled or ingested, it can cause skin irritation and respiratory issues at higher concentrations . Proper handling and safety protocols are essential when working with this chemical.

4.1. GIS Applications

A study conducted on the performance of C4F7N in GIS showed promising results in terms of insulation performance under various environmental conditions. The research highlighted that GIS utilizing C4F7N maintained operational integrity even under extreme temperatures and pressures .

4.2. Fire Suppression Efficacy

In a controlled environment test for fire suppression efficacy, C4F7N demonstrated superior extinguishing capabilities compared to traditional agents like halon and CO2. The results indicated faster extinguishment times with minimal collateral damage to surrounding equipment .

Wirkmechanismus

The mechanism of action of 2,3,3,3-Tetrafluoropropionitrile involves its interaction with molecular targets through its nitrile and fluorine groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The nitrile group can interact with nucleophiles, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

2,2,3,3-Tetrafluoropropionitrile: Similar in structure but differs in the position of fluorine atoms.

3,3,3-Trifluoropropionitrile: Contains one less fluorine atom.

Fluoroacetonitrile: A simpler fluorinated nitrile with fewer fluorine atoms

Uniqueness: 2,3,3,3-Tetrafluoropropionitrile is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability, reactivity, and resistance to degradation. These properties make it valuable in various applications where other fluorinated nitriles may not be as effective .

Biologische Aktivität

2,3,3,3-Tetrafluoropropionitrile (CAS 42532-60-5), also known as propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-, is a fluorinated organic compound that has garnered attention for its potential biological activities and applications. This article reviews its biological activity based on diverse research findings and case studies.

- Molecular Formula : C4F7N

- Molecular Weight : 189.06 g/mol

- Physical State : Colorless to almost colorless liquid

- Boiling Point : 102 °C

- Specific Gravity : 1.60 at 20 °C

Toxicological Profile

The toxicological data for this compound indicates several key findings:

| Endpoint | Value | Species | Test Method |

|---|---|---|---|

| Inhalation LC50 | >10,000 ppm | Rat | Acute Toxicity Estimate |

| Eye Irritation | No significant irritation | Rabbit | Not classified |

| Germ Cell Mutagenicity | In vivo: Not mutagenic | Rat | Not classified |

| Reproductive Toxicity (NOAEL) | 1,498 ppm | Rat | Inhalation |

| Specific Target Organ Toxicity | Respiratory system | Rat | Some positive data exist |

The compound has shown no significant irritation to the eyes and is not classified as a reproductive toxin at certain exposure levels. However, there are indications of respiratory irritation at higher concentrations .

Biological Activity

Research into the biological activity of this compound highlights its potential applications in various fields:

- Environmental Impact : Studies indicate that this compound can act as a transformation product in aquatic environments. For instance:

-

Pharmaceutical Applications : The compound has been explored for its potential in drug development. For example:

- It has been referenced in patents concerning biguanide and dihydrotriazine derivatives which exhibit biological activity against Plasmodium berghei, suggesting potential antimalarial properties .

- Additionally, it is being investigated as an alternative to sulfur hexafluoride (SF6) in insulating gas mixtures due to its favorable properties in electrical applications .

Case Study 1: Toxicological Assessment

A study conducted on the inhalation toxicity of this compound demonstrated that exposure to high concentrations could lead to respiratory irritation in rats. The NOAEL was determined to be 516 ppm over a duration of 28 days, indicating that while the compound is relatively safe at lower concentrations, caution is warranted at higher exposure levels .

Case Study 2: Environmental Persistence

Research on the biodegradation of this compound revealed that it has a low biodegradation rate with only 4% BOD (Biochemical Oxygen Demand) after 28 days under OECD guidelines. This suggests that while it may not bioaccumulate significantly, it can persist in the environment for extended periods .

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF4N/c4-2(1-8)3(5,6)7/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPAMJZAMYOJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-32-3 | |

| Record name | 2,3,3,3-Tetrafluoropropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic data is available for 2,3,3,3-tetrafluoropropionitrile, and what structural insights can we gain?

A1: The paper "Raman and Infrared Spectra, Barrier to Internal Rotation, Vibrational Assignment and Ab Initio Calculations of 2,3,3,3‐Tetrafluoropropionitrile" [] provides a detailed analysis of the compound's Raman and infrared spectra. The study identifies characteristic vibrational frequencies associated with specific functional groups within the molecule. For instance, the C≡N stretching vibration is observed, along with various C-F and C-C stretching and bending modes. These spectral data, combined with ab initio calculations, help confirm the structure and provide information about the molecule's vibrational modes and internal rotation barrier. []

Q2: Are there any studies on the reactivity of this compound with nucleophiles?

A2: While the provided research papers do not directly investigate the reactivity of this compound with nucleophiles, the paper "Reactions of fluoro olefins Communication 6. Reactions of Perfluoroisobutene and perfluoropropene with nucleophilic reagents" [] explores the reactions of similar fluorinated alkenes with nucleophiles. This suggests that this compound, with its electron-withdrawing nitrile group and fluorine atoms, might also exhibit reactivity towards nucleophilic attack. Further research would be needed to confirm this and explore specific reaction pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.